Cox-2-IN-17
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Overview
Description
Cox-2-IN-17 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. COX-2 inhibitors are designed to reduce inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cox-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Explored as a potential treatment for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Cox-2-IN-17 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors .
Comparison with Similar Compounds
- Celecoxib
- Etoricoxib
- Rofecoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
Comparison: Cox-2-IN-17 is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in a different therapeutic profile and side effect profile compared to other COX-2 inhibitors. For example, some COX-2 inhibitors have been associated with cardiovascular risks, while this compound may offer a safer alternative .
Properties
Molecular Formula |
C20H23ClN6O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |
InChI |
InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |
InChI Key |
FDJHAIWHVOSEBD-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Origin of Product |
United States |
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